molecular formula C11H22O B14657228 2,2,6,6-Tetramethylheptan-3-one CAS No. 40239-53-0

2,2,6,6-Tetramethylheptan-3-one

Cat. No.: B14657228
CAS No.: 40239-53-0
M. Wt: 170.29 g/mol
InChI Key: PLIPKKJKDUPBNL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylheptan-3-one is an organic compound with the molecular formula C11H22O. It is a ketone characterized by its branched structure, which includes four methyl groups attached to the heptane backbone. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethylheptan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylheptane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes that involve the use of metal catalysts. These processes are designed to maximize yield and minimize by-products, making them efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ketone group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones.

Scientific Research Applications

2,2,6,6-Tetramethylheptan-3-one is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylheptan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations that produce active metabolites, which further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylheptane: A hydrocarbon with a similar structure but lacking the ketone group.

    2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with two carbonyl groups, offering different reactivity and applications.

Uniqueness

2,2,6,6-Tetramethylheptan-3-one is unique due to its specific branched structure and the presence of a single ketone group. This combination provides distinct chemical properties, making it valuable in various synthetic and industrial processes.

Properties

CAS No.

40239-53-0

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,2,6,6-tetramethylheptan-3-one

InChI

InChI=1S/C11H22O/c1-10(2,3)8-7-9(12)11(4,5)6/h7-8H2,1-6H3

InChI Key

PLIPKKJKDUPBNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(=O)C(C)(C)C

Origin of Product

United States

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